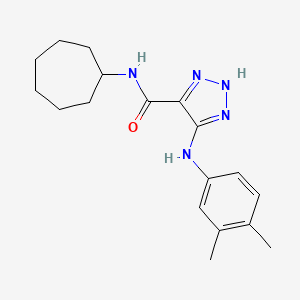

N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cycloheptyl-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c1-12-9-10-15(11-13(12)2)19-17-16(21-23-22-17)18(24)20-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,20,24)(H2,19,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJXPBAUHTVMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3CCCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Cycloheptyl Group Addition: The cycloheptyl group is introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton is a common scaffold in medicinal chemistry. Key analogs include:

Key Observations:

- Substituent Effects on Solubility: The hydroxyethyl group in ZIPSEY improves aqueous solubility compared to the cycloheptyl group in the target compound, which is bulkier and more lipophilic .

- Bioisosteric Replacements: The 4-fluorophenyl group (CAS 866866-69-5) serves as a bioisostere for enhancing metabolic stability .

Crystallographic and Conformational Analysis

Structural studies of these compounds often employ SHELXL () and OLEX2 () for refinement and analysis. For example:

- The hydroxyethyl-substituted analog (ZIPSEY) exhibits intramolecular hydrogen bonds between the hydroxyl group and triazole nitrogen, stabilizing its conformation .

- The 3,4-dimethylphenyl group in the target compound likely induces steric hindrance, affecting packing efficiency in the crystal lattice compared to smaller substituents like methyl or cyclopropyl .

Biological Activity

N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{16}H_{20}N_{6}O

- Molecular Weight : 304.37 g/mol

- CAS Number : 118980-75-9

The compound features a triazole ring, which is often associated with a variety of biological activities. The presence of the cycloheptyl group and the dimethylphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MDA-MB-231 (Breast) | 1.95 | 90.47% |

| HCT116 (Colon) | 2.36 | 81.58% |

| PC-3 (Prostate) | 0.67 | 84.32% |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy compared to standard chemotherapeutics like doxorubicin .

The mechanism underlying the anticancer activity of this compound involves multiple pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.

- Targeting Specific Kinases : The compound has shown inhibitory effects on key kinases involved in cancer progression, such as EGFR and Src .

Study 1: Anticancer Efficacy

A study conducted by Zhang et al. synthesized various triazole derivatives and tested their efficacy against multiple cancer cell lines. This compound was among the top performers with an IC50 value significantly lower than that of established drugs .

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular interactions of this compound using molecular docking studies. The results indicated strong binding affinity to target proteins involved in cancer signaling pathways, suggesting a rational basis for its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.